molecular formula C21H22FN3O3 B2753340 (2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706316-07-5

(2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2753340
CAS RN: 1706316-07-5
M. Wt: 383.423
InChI Key: QFUDXMJAVWZKRF-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications in Pharmacology

Compounds featuring 1,2,4-oxadiazole rings and piperidine moieties are frequently explored for their pharmacological potentials. For instance, oxadiazole derivatives have been investigated for their antiproliferative activities, and their structural elucidation often involves advanced techniques such as X-ray diffraction studies. These methods help in understanding the molecular conformation and stability, which are crucial for drug design (S. Benaka Prasad et al., 2018). Moreover, the exploration of these compounds extends to their roles in modulating receptor activities, indicating their potential in developing treatments for neurological disorders or as antipsychotic agents (F. Liu et al., 2008).

Insights into Chemical Properties and Interactions

Research into compounds with complex structures like "(2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" often involves detailed analysis of their chemical properties and interactions. Studies such as those on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of related compounds provide insights into the electronic properties, molecular geometry, and potential reactivity of similar molecules (P.-Y. Huang et al., 2021).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-13-10-17(14(2)27-13)21(26)25-9-5-6-15(12-25)11-19-23-20(24-28-19)16-7-3-4-8-18(16)22/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUDXMJAVWZKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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